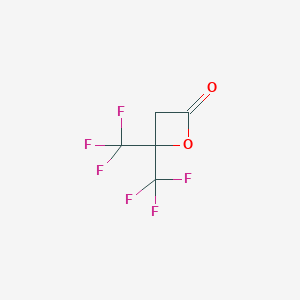

4,4-Bis(trifluoromethyl)oxetan-2-one

Description

Contextualization of Fluorinated Oxetane (B1205548) Architectures in Organic Synthesis

Fluorinated oxetanes represent a privileged structural motif in modern organic and medicinal chemistry. The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond can lead to increased metabolic stability, enhanced lipophilicity, and altered acidity or basicity of nearby functional groups. beilstein-journals.org

The oxetane ring itself, a four-membered cyclic ether, is a desirable component in drug discovery. nist.gov It is considered a "non-classical hydrogen bond acceptor" and can improve a molecule's aqueous solubility and metabolic stability. The strained nature of the four-membered ring also makes it a useful synthetic intermediate, prone to ring-opening reactions that can introduce valuable functionality.

The combination of a fluorinated substituent and an oxetane ring, therefore, offers a powerful strategy for designing molecules with fine-tuned properties for a range of applications, from pharmaceuticals to advanced materials.

Significance of Four-Membered Ring Heterocycles with Trifluoromethyl Substituents in Chemical Transformations

Four-membered heterocycles, such as oxetanes and azetidines, are important building blocks in organic synthesis due to their inherent ring strain, which can be harnessed to drive a variety of chemical reactions. When these rings are substituted with one or more trifluoromethyl (CF3) groups, their reactivity and utility are further enhanced.

The trifluoromethyl group is a potent electron-withdrawing group, a property that can significantly influence the reactivity of the heterocyclic ring. For instance, the presence of CF3 groups can activate adjacent bonds towards nucleophilic attack or influence the regioselectivity of ring-opening reactions. fishersci.com Furthermore, the CF3 group is known to enhance the thermal and chemical stability of molecules.

In the context of 4,4-bis(trifluoromethyl)oxetan-2-one, the two CF3 groups at the C4 position create a highly electron-deficient center, making the carbonyl group of the lactone more susceptible to nucleophilic attack and influencing the stability of potential intermediates in various transformations. The study of such molecules is crucial for developing new synthetic methodologies and accessing novel fluorinated compounds with unique properties.

Properties

IUPAC Name |

4,4-bis(trifluoromethyl)oxetan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F6O2/c6-4(7,8)3(5(9,10)11)1-2(12)13-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSBMCAYILYABW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)OC1(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169165 | |

| Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1718-33-8 | |

| Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001718338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4-Bis(trifluoromethyl)-2-oxetanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxetanone, 4,4-bis(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-BIS(TRIFLUOROMETHYL)-2-OXETANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64CT3S6EF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,4 Bis Trifluoromethyl Oxetan 2 One and Analogous Fluorinated Oxetanones

Strategies for Oxetane (B1205548) Ring Construction

The construction of the oxetane ring is a synthetic challenge due to inherent ring strain. acs.org Various methodologies have been developed to overcome this, ranging from cycloadditions to intramolecular cyclizations, each with its own advantages and limitations.

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions)

[2+2] cycloaddition reactions represent a versatile and atom-economical approach to the oxetane core. beilstein-journals.org The Paternò–Büchi reaction, a photocycloaddition between a carbonyl compound and an alkene, is a classic example used for synthesizing oxetane rings. researchgate.net For fluorinated variants, reactions involving fluorinated ketones are particularly relevant. For instance, the N-heterocyclic carbene (NHC)-catalyzed formal [2+2] cycloaddition of fluorinated ketones and α-aroyloxyaldehydes has been developed to produce highly substituted, fluorinated β-lactones, which can then be converted to the corresponding oxetanes. acs.org Similarly, the reaction of hexafluorothioacetone (B74735) with alkenes can lead to thietanes, the sulfur analogs of oxetanes. researchgate.net Lewis acid-catalyzed formal [2+2] cycloadditions have also been employed, such as the copper(II)-mediated reaction between silyl (B83357) enol ethers and trifluoropyruvate, which yields polysubstituted oxetanes with high diastereoselectivity and enantioselectivity. beilstein-journals.org

Intramolecular Cyclization Approaches (e.g., from Hydroxy Esters)

Intramolecular cyclization is a fundamental strategy for forming the oxetane ring, typically involving the formation of a C-O bond. researchgate.net This approach often starts from a functionalized acyclic precursor, such as a 1,3-diol or a β-halo alcohol derivative. researchgate.netlibretexts.org The inherent ring strain of the four-membered ether makes these cyclizations kinetically slower than the formation of three-, five-, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve acceptable yields. acs.org For example, the cyclization of 1-aryl-4,4,4-trichloro-3-hydroxybutan-1-ones in triflic acid proceeds through dehydration to an enone intermediate, which then cyclizes to form indanones. nih.gov While not a direct synthesis of simple oxetanones, this illustrates the principle of intramolecular cyclization of a hydroxy ketone derivative.

Catalytic Approaches (e.g., Copper-catalyzed transformations from epoxides for α,α-difluorooxetanes)

Recent advances have focused on catalytic methods to access fluorinated oxetanes, which have been historically difficult to prepare. sciencedaily.comeurekalert.org A significant breakthrough is the copper-catalyzed transformation of epoxides into α,α-difluorooxetanes. sciencedaily.commendelchemicals.com This method deviates from traditional logic by using a strategy that inserts a difluorocarbene species into the epoxide ring. sciencedaily.com An inexpensive copper catalyst stabilizes the difluorocarbene, which is generated from a commercial organofluorine precursor. The resulting copper difluorocarbenoid complex coordinates with the epoxide, leading to a site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluorooxetane product through a metallacycle intermediate. sciencedaily.com This innovative catalytic system overcomes common issues like ring rupture and defluorination that plague traditional methods. sciencedaily.commendelchemicals.com

Williamson Ether Synthesis in Fluorinated Oxetane Monomer Preparation

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is a widely used method for preparing both symmetrical and asymmetrical ethers. masterorganicchemistry.comwikipedia.org This reaction is also applicable to the intramolecular formation of cyclic ethers, including oxetanes, from halohydrins. libretexts.org In the context of fluorinated oxetanes, this method has been adapted for the preparation of new fluorinated oxetane monomers (FOX). researchgate.netresearchgate.net For instance, a FOX monomer was prepared from a fluorinated alcohol via phase transfer catalysis in a Williamson ether synthesis. researchgate.netresearchgate.net This approach is valuable for creating building blocks for fluorinated polymers and materials. The synthesis involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces a halide on the same molecule to close the four-membered ring. libretexts.org

Enantioselective Synthesis of Fluorinated Oxetane Derivatives

The development of enantioselective methods is crucial for accessing chiral fluorinated oxetanes for applications in medicinal chemistry. Significant progress has been made in the asymmetric synthesis of oxetanes. For example, an enantioselective formal [2+2] cycloaddition using a chiral N-heterocyclic carbene (NHC) catalyst has been developed to form highly substituted fluorinated β-lactones from fluorinated ketones. These intermediates are then converted into substituted fluorinated oxetanes with excellent enantiomeric excess (ee). acs.org Another approach involves the iridium-catalyzed anti-diastereo- and enantioselective C-C coupling of primary alcohols and isoprene (B109036) oxide, which enables the synthesis of oxetanes bearing all-carbon quaternary stereocenters. nih.gov Furthermore, enantioselective reduction of β-halo ketones followed by a Williamson ether cyclization has been used to prepare enantioenriched 2-aryl-substituted oxetanes. acs.org

Advances in Challenging Synthetic Preparation

The synthesis of α,α-difluorooxetanes has been a long-standing challenge for chemists. sciencedaily.com Traditional methods for constructing the oxetane ring are often not directly applicable for producing these highly fluorinated structures, and attempts to do so can lead to undesired side reactions. sciencedaily.commendelchemicals.com The aforementioned copper-catalyzed difluorocarbene insertion into epoxides represents a major advance in this area. sciencedaily.comeurekalert.org This method provides a reliable and practical route to a prized class of heterocyclic compounds that combine the attributes of small-ring heterocycles with the benefits of fluorine. sciencedaily.com Computational studies have provided insight into the reaction mechanism, and the utility of the method has been demonstrated by synthesizing fluorine-containing analogues of various biologically active compounds. sciencedaily.com This breakthrough opens the door for the incorporation of α,α-difluorooxetane motifs into the design of new small-molecule therapeutics. sciencedaily.comeurekalert.org

Table 1: Overview of Synthetic Strategies for Fluorinated Oxetanones

| Strategy | Description | Key Reactants | Advantages | Reference(s) |

|---|---|---|---|---|

| [2+2] Cycloaddition | Photochemical or Lewis acid/base-catalyzed ring formation. | Alkenes, Fluorinated Ketones | Atom economy, versatility. | acs.orgbeilstein-journals.org |

| Intramolecular Cyclization | Ring closure of an acyclic precursor, typically via C-O bond formation. | Hydroxy Esters, Halohydrins | Builds from linear precursors. | acs.orgresearchgate.net |

| Catalytic Epoxide Transformation | Copper-catalyzed insertion of difluorocarbene into an epoxide ring. | Epoxides, Difluorocarbene Source | Access to challenging α,α-difluorooxetanes, mild conditions. | sciencedaily.commendelchemicals.com |

| Williamson Ether Synthesis | Intramolecular SN2 reaction of a halohydrin. | Fluorinated Alcohols, Halohydrins | Classic, reliable method for ether formation. | libretexts.orgresearchgate.net |

| Enantioselective Synthesis | Asymmetric methods to produce chiral oxetanes. | Chiral Catalysts (NHC, Iridium) | Access to specific stereoisomers for biological applications. | acs.orgnih.gov |

Chemical Reactivity and Transformation Pathways of 4,4 Bis Trifluoromethyl Oxetan 2 One

Ring-Opening Reactions

The strained four-membered ring of 4,4-Bis(trifluoromethyl)oxetan-2-one is the principal site of its reactivity, readily undergoing cleavage when subjected to various nucleophilic and hydrolytic conditions.

The hydrolysis of this compound is an expected and primary reaction pathway upon exposure to water. This reactivity is analogous to that of its parent compound, β-propiolactone, which readily hydrolyzes to form 3-hydroxypropionic acid. wikipedia.orgnih.gov In a similar fashion, the ester linkage within the strained lactone ring of this compound is susceptible to nucleophilic attack by water.

This reaction proceeds via the cleavage of the acyl-oxygen bond, leading to the opening of the oxetane (B1205548) ring and the formation of a single product: 3-hydroxy-3,3-bis(trifluoromethyl)propanoic acid. chemimpex.comnih.gov The rate of hydrolysis for β-lactones can be influenced by pH and the choice of buffer. nih.govnih.gov For instance, the half-life of β-propiolactone in water at 25°C is approximately 225 minutes, a process that can be catalyzed by changes in pH. nih.gov This pathway represents a direct route to a highly functionalized carboxylic acid, bearing a gem-bis(trifluoromethyl) carbinol moiety.

Beyond hydrolysis, the oxetane ring is susceptible to attack by a range of other nucleophiles. Reactions with alcohols, for example, result in ring-opening to form ester adducts. This reactivity is well-documented for structurally similar fluorinated heterocycles. For instance, 2,2-bis(trifluoromethyl)oxirane (B3041556) undergoes regioselective ring-opening with various alcohols, including methanol (B129727) and fluorinated alcohols, under phase transfer catalysis conditions to yield tertiary alcohol products of the general structure R-OCH₂C(CF₃)₂OH. chemimpex.com

In the case of this compound, an alcohol (R'OH) acting as a nucleophile would attack the β-carbon of the lactone ring. This process, often catalyzed by acid, cleaves the C-O bond and results in the formation of an ester derivative of 3-hydroxy-3,3-bis(trifluoromethyl)propanoic acid. This transformation provides a direct method for introducing the unique structural motif of this fluorinated acid into a variety of molecular scaffolds via ester linkages.

Mechanistic studies on related fluorinated oxetanes have revealed that the electronic properties of fluorine atoms play a decisive role in directing the regioselectivity of ring-opening reactions. Research on fluoroalkylidene-oxetanes has shown that the outcome of nucleophilic attack is governed by the electronic influence of the fluorine atom rather than by steric hindrance. researchgate.net

Despite the small van der Waals radius of fluorine, its strong electronegativity creates a powerful inductive effect that influences the electron distribution within the oxetane ring. This electronic guidance directs the incoming nucleophile to a specific carbon atom, leading to high selectivity in the formation of the ring-opened product. researchgate.net This principle of "fluorine-directed selectivity" is critical for predicting and controlling the outcome of reactions involving complex fluorinated oxetanes, ensuring the formation of specific isomers even in the presence of bulky substituents. researchgate.net

Cyclization and Dimerization Reactions

In addition to simple ring-opening, the reactivity of the bis(trifluoromethyl)oxetane framework can be harnessed in more complex transformations leading to larger cyclic structures and polycyclic systems.

An important transformation pathway for analogous compounds is electrophilic [4+4] cyclodimerization. Treatment of 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes with a Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂), in a solvent like dichloromethane (B109758) (CH₂Cl₂) results in a spontaneous cyclodimerization. rawdatalibrary.net This reaction yields 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes, which are eight-membered ring systems. rawdatalibrary.net

The proposed mechanism involves the coordination of the Lewis acid to the oxetane ring oxygen, generating a stabilized zwitterionic intermediate. This intermediate then reacts with a second molecule of the oxetane, leading to a larger zwitterion that undergoes intramolecular cyclization to form the 1,5-dioxocane (B12814268) product. rawdatalibrary.net The reaction is sensitive to steric hindrance; oxetanes with bulky alkoxy groups (e.g., t-butoxy) react differently, leading to acyclic products instead of dimerization. rawdatalibrary.net

Table 1: Electrophilic [4+4] Cyclodimerization of 2,2-Bis(trifluoromethyl)-4-R-oxetanes

| R Group (Substituent) | Product | Yield |

| Ethoxy (C₂H₅O) | 2,2,6,6-tetrakis(trifluoromethyl)-4,8-diethoxy-1,5-dioxocane | 31-42% |

| n-Propoxy (n-C₃H₇O) | 2,2,6,6-tetrakis(trifluoromethyl)-4,8-di-n-propoxy-1,5-dioxocane | 31-42% |

| n-Butoxy (n-C₄H₉O) | 2,2,6,6-tetrakis(trifluoromethyl)-4,8-di-n-butoxy-1,5-dioxocane | 31-42% |

Data sourced from Petrov, V. A., & Marshall, W. (2010). Beilstein Journal of Organic Chemistry. rawdatalibrary.net

The oxetane ring can serve as a key structural element in tandem reactions designed to build complex polycyclic systems. This strategy typically involves a two-step, one-pot process where an initial intermolecular coupling reaction is followed by an intramolecular, base-induced oxetane ring-opening and cyclization. beilstein-journals.org

This approach provides a convergent and efficient route to diverse molecular scaffolds. For example, a tandem Suzuki coupling followed by an intramolecular oxetane ring-opening has been reported to construct various multicyclic ring systems that contain a pendant hydroxymethyl group, which is available for further chemical modification. nih.govacs.org Similarly, tandem amination reactions, such as the Ullmann or Buchwald-Hartwig couplings, followed by in-situ oxetane ring-opening have been utilized to rapidly access benzomorpholine scaffolds and other valuable heterocyclic structures. acs.org These methodologies demonstrate the utility of the oxetane moiety as a reactive intermediate for the synthesis of complex, polycyclic molecules. researchgate.netnih.gov

Isomerization Reactions

Research has shown that 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes can undergo isomerization under both thermal and acid-catalyzed conditions. beilstein-journals.orgnih.gov Specifically, the thermal or acid-catalyzed isomerization of 2,2-bis(trifluoromethyl)-4-n-butoxyoxetane results in the formation of an acyclic product, (E)-4-n-butoxy-1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol. beilstein-journals.orgnih.gov This transformation involves the cleavage of the oxetane ring.

In contrast, the reaction of 2,2-bis(trifluoromethyl)-4-alkoxyoxetanes with a Lewis acid catalyst such as boron trifluoride etherate leads to a different reaction course, resulting in a [4+4] cyclodimerization rather than a simple isomerization. beilstein-journals.orgnih.gov

Table 2: Isomerization of a Structurally Related Bis(trifluoromethyl)oxetane

| Starting Material | Conditions | Product | Reference(s) |

| 2,2-Bis(trifluoromethyl)-4-n-butoxyoxetane | Thermal or Acid Catalysis | (E)-4-n-butoxy-1,1,1-trifluoro-2-(trifluoromethyl)but-3-en-2-ol | beilstein-journals.orgnih.gov |

Based on these findings for a closely related compound, it is plausible that this compound could also be susceptible to isomerization reactions, likely proceeding through a ring-opening mechanism to yield an unsaturated carboxylic acid or its derivative under thermal or acidic conditions. The high degree of ring strain combined with the electronic effects of the trifluoromethyl and carbonyl groups would likely facilitate such a transformation.

Photochemical rearrangements are another class of isomerization reactions. While not specifically documented for this compound, photochemical conditions can induce rearrangements in other cyclic carbonyl compounds, such as dienones, leading to bicyclic products. stackexchange.comechemi.comrsc.org However, the applicability of such photochemical pathways to this specific β-lactone would require dedicated experimental investigation.

Polymerization Studies of 4,4 Bis Trifluoromethyl Oxetan 2 One As a Monomer

Ring-Opening Polymerization (ROP) Mechanisms

The ring-opening polymerization of cyclic esters like 4,4-bis(trifluoromethyl)oxetan-2-one can proceed through various mechanisms, including cationic, anionic, and metal-catalyzed pathways. The specific mechanism employed dictates the polymerization kinetics, the degree of control over the polymer architecture, and the characteristics of the final polymeric material.

Cationic Ring-Opening Polymerization (CROP) and Activated Monomer Mechanism

Cationic ring-opening polymerization (CROP) is a common method for polymerizing cyclic ethers and esters. In a typical CROP, a cationic initiator attacks the oxygen atom of the monomer, creating a reactive oxonium ion that propagates the polymerization. However, for some monomers, an alternative pathway known as the activated monomer mechanism (AMM) can occur. acs.org In the AMM, the monomer is first activated, often by protonation, before reacting with a neutral chain end, such as a hydroxyl group. acs.org

The choice between the active chain end (ACE) mechanism and the AMM depends on the relative basicity of the monomer and the polymer, as well as the reaction conditions. acs.org For oxetanes, which are more basic than many other cyclic ethers, the ACE mechanism is often favored. acs.org The polymerization of oxetane (B1205548) and its derivatives often involves the formation of a tertiary oxonium ion as the active center for propagation. acs.org

Studies on the CROP of oxetane have utilized catalyst systems such as tetrafluoroboric acid and 1,4-butanediol to produce polyoxetane with low dispersity and hydroxyl functional end groups. kpi.ua The mechanism involves the protonation of the oxetane monomer, followed by nucleophilic attack by another monomer molecule or a hydroxyl-containing initiator.

Metal-Catalyzed Ring-Opening Polymerization of Cyclic Esters

Metal-based catalysts are widely employed in the ROP of cyclic esters. These catalysts can operate through various mechanisms, including coordination-insertion, where the monomer coordinates to the metal center before being inserted into the growing polymer chain. This method often provides excellent control over the polymerization, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions.

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have also proven effective for the ROP of cyclic carbonates, a class of compounds related to oxetan-2-ones. mdpi.comresearchgate.net In the absence of an alcohol initiator, TBD can catalyze the zwitterionic ring-opening polymerization (ZROP) of trimethylene carbonate (TMC), leading to the formation of both linear and cyclic polymers. mdpi.com The reaction proceeds rapidly at room temperature, yielding high molecular weight poly(trimethylene carbonate). mdpi.comresearchgate.net

The table below summarizes the results of the TBD-catalyzed ROP of Trimethylene Carbonate (TMC) in THF at room temperature.

| Entry | [TMC]₀/[TBD]₀ | Time (min) | Conversion (%) | Mₙ (SEC, g/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 20 | 5 | >99 | 14,800 | 1.63 |

| 2 | 100 | 10 | 97 | 25,100 | 1.51 |

| 3 | 200 | 15 | 95 | 30,500 | 1.54 |

| 4 | 400 | 30 | 90 | 33,700 | 1.58 |

Data sourced from a study on the alcohol-free, ring-opening polymerization of trimethylene carbonate (TMC) in THF, catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). researchgate.net

Copolymerization Studies with Other Monomers

Copolymerization of this compound with other monomers allows for the tailoring of the resulting polymer's properties. By incorporating different monomer units into the polymer chain, characteristics such as thermal stability, mechanical strength, and biodegradability can be modulated.

For instance, the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane (BCMO) with tetrahydrofuran (THF) using Friedel-Crafts catalysts like BF₃·(C₂H₅)₂O has been shown to produce amorphous copolymers of high molecular weight. researchgate.net The monomer reactivity ratios for this system were determined to be r₁(BCMO) = 0.82 ± 0.05 and r₂(THF) = 1.00 ± 0.05, indicating a tendency towards random copolymerization. researchgate.net The resulting copolymers exhibited solubility in chloroform and insolubility in methanol (B129727), distinguishing them from a simple mixture of the two homopolymers. researchgate.net

The table below shows the results of the copolymerization of BCMO (M₁) and THF (M₂) at 0°C with BF₃·(C₂H₅)₂O as the catalyst.

| Feed Composition (M₁ mole fraction) | Polymer Composition (m₁ mole fraction) |

| 0.10 | 0.09 |

| 0.25 | 0.23 |

| 0.50 | 0.48 |

| 0.75 | 0.73 |

| 0.90 | 0.89 |

Data adapted from studies on the copolymerization of 3,3-bis(chloromethyl)oxacyclobutane and tetrahydrofuran. researchgate.net

Structure-Reactivity Relationships in Polymerization Initiation and Propagation

The structure of the oxetane monomer plays a crucial role in its reactivity during polymerization. The strained four-membered ring of oxetanes provides the thermodynamic driving force for ring-opening polymerization. The ring strain of oxetane (107 kJ/mol) is comparable to that of oxirane (114 kJ/mol), making it highly susceptible to ROP. kpi.ua

The presence of electron-withdrawing trifluoromethyl groups at the 4-position of the oxetan-2-one ring is expected to have a significant impact on its reactivity. These groups increase the electrophilicity of the carbonyl carbon, potentially making the monomer more susceptible to nucleophilic attack during anionic or coordination-insertion polymerization. Conversely, the electron-withdrawing nature of the trifluoromethyl groups may decrease the basicity of the ether oxygen, which could affect the initiation and propagation rates in cationic polymerization.

In the cationic polymerization of 3,3-disubstituted oxetanes, an extended induction period is often observed. researchgate.net This has been attributed to the formation of a stable tertiary oxonium ion intermediate. researchgate.netradtech.org The rate-determining step in the polymerization of 3,3-bis(chloromethyl)oxetane (BCMO) has been suggested to be the ring-opening of this tertiary oxonium ion. radtech.org Methods to shorten this induction period include increasing the polymerization temperature or copolymerizing with more reactive monomers like epoxides. researchgate.net

Computational and Theoretical Investigations of 4,4 Bis Trifluoromethyl Oxetan 2 One

Electronic Structure Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 4,4-bis(trifluoromethyl)oxetan-2-one, the presence of highly electronegative fluorine atoms and a strained four-membered ring creates a unique electronic environment that can be explored through various computational techniques.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. schrodinger.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.

While specific computational data for this compound is not widely published, calculations on analogous fluorinated heterocyclic compounds provide insight. emerginginvestigators.org A computational study using DFT could yield the energies shown in the hypothetical table below.

Interactive Data Table: Calculated Frontier Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -0.5 | Primarily located on the C=O carbonyl group and the C-O ester bond, indicating a site for nucleophilic attack. |

| HOMO | -8.5 | Mainly localized on the oxygen atoms of the ester group, representing the primary site for electron donation. |

| HOMO-LUMO Gap | 8.0 | Indicates high kinetic stability and low reactivity, characteristic of many fluorinated compounds. |

This predicted large energy gap would be consistent with the known effects of fluorine substitution, which generally enhances the chemical stability of organic molecules. emerginginvestigators.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted onto a constant electron density surface, with colors indicating different values of the electrostatic potential. researchgate.net Typically, red regions signify negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, the MEP surface would be expected to show:

Intense Negative Potential (Red): Localized on the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This is the most likely site for interaction with electrophiles or for hydrogen bonding.

Positive Potential (Blue): Concentrated around the carbonyl carbon atom, which is bonded to two electronegative oxygen atoms, making it highly electrophilic and the primary target for nucleophiles. The hydrogen atoms on the oxetane (B1205548) ring would also exhibit a moderately positive potential.

Neutral/Slightly Negative Potential (Green/Yellow): The fluorine atoms of the -CF3 groups would create a region of negative potential, but this is often less accessible for electrophilic attack compared to the carbonyl oxygen.

Recent studies on other fluorinated oxetanes have utilized computed electrostatic potential maps to understand their properties as isosteres of other pharmacophores, highlighting the utility of this analysis. news-medical.netnus.edu.sgsciencedaily.com

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state, while Electron Affinity (EA) is the energy released when an electron is added. According to Koopmans' theorem, these values can be approximated from the energies of the frontier molecular orbitals:

IP ≈ -EHOMO

EA ≈ -ELUMO

Using the hypothetical HOMO and LUMO energies from the table above, the predicted values for this compound would be:

Ionization Potential (IP) ≈ 8.5 eV

Electron Affinity (EA) ≈ 0.5 eV

A high ionization potential indicates that the molecule does not readily donate electrons, which is consistent with the presence of electron-withdrawing -CF3 groups that hold electrons tightly. The positive electron affinity suggests that the molecule can form a stable anion upon accepting an electron, a process facilitated by the ability of the electronegative groups to delocalize the additional negative charge.

Reaction Mechanism Elucidation Through Quantum Chemical Methods (e.g., DFT modeling of ROP pathways)

Quantum chemical methods, particularly DFT, are instrumental in elucidating complex reaction mechanisms. For this compound, a key reaction of interest is Ring-Opening Polymerization (ROP). DFT modeling can be used to map the potential energy surface of the polymerization pathway, identifying the structures of reactants, transition states, intermediates, and products. semanticscholar.orgrsc.org

The ROP of cyclic esters like oxetan-2-ones can be initiated by cationic, anionic, or organocatalytic species. mdpi.com A DFT study of the ROP of this compound would likely investigate the following:

Initiation: Modeling the initial attack of a catalyst or initiator on the monomer. The MEP analysis suggests the most probable site for nucleophilic attack is the carbonyl carbon, while cationic initiation would likely involve the carbonyl oxygen.

Propagation: Calculating the activation energy barriers for the addition of subsequent monomer units to the growing polymer chain. The electron-withdrawing -CF3 groups would significantly impact the electrophilicity of the carbonyl carbon and the stability of any charged intermediates, thereby influencing the reaction rate.

Stereoselectivity: For chiral catalysts, DFT can help predict the stereochemical outcome of the polymerization.

Studies on the ROP of the parent oxetane have shown that the reaction proceeds via the oxygen atom of an incoming monomer attacking the carbon atom of the protonated (cationic) oxetane ring. semanticscholar.orgrsc.org For this compound, the lactone structure introduces a different reactive site (the carbonyl group). DFT calculations would be crucial to determine the precise mechanism and the activation energies, which are expected to be influenced by the steric bulk and electronic effects of the gem-trifluoromethyl groups. mdpi.com

Spectroscopic Property Predictions (e.g., Vibrational and Optical Properties)

Computational methods can accurately predict various spectroscopic properties, providing a powerful tool for interpreting experimental data and confirming molecular structures.

DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. nih.gov For this compound, the predicted vibrational spectrum would feature characteristic peaks corresponding to specific functional groups.

Interactive Data Table: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

| C=O Stretch | 1850 - 1890 | The high frequency is characteristic of a carbonyl group within a strained four-membered lactone ring. |

| C-F Symmetric/Asymmetric Stretches | 1100 - 1300 | Strong, characteristic absorptions for the trifluoromethyl groups. |

| Oxetane Ring C-O-C Stretch | 950 - 1050 | Stretching vibration of the ether linkage within the strained ring. |

| Oxetane Ring Breathing | 800 - 900 | A collective vibration of the entire four-membered ring. |

These theoretical predictions are invaluable for assigning peaks in experimental spectra. scirp.org Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), correlating the observed absorptions with specific electronic transitions, such as the n → π* transition of the carbonyl group.

Conformational Analysis of the Oxetane Ring System

The four-membered oxetane ring is not planar but exists in a puckered conformation to relieve ring strain. arxiv.org The degree of puckering and the conformational stability are highly dependent on the nature and position of substituents on the ring.

For this compound, the two bulky and strongly electronegative -CF3 groups at the C4 position exert significant steric and electronic effects. A computational conformational analysis would involve:

Potential Energy Surface Scan: Systematically varying the dihedral angles of the ring to map out the potential energy landscape.

Geometry Optimization: Identifying and optimizing the geometries of stable conformers (energy minima) and the transition states that connect them.

Frequency Calculations: Confirming that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency) and calculating the relative free energies to determine the equilibrium populations of different conformers at a given temperature.

The gem-trifluoromethyl substitution is expected to have a pronounced effect on the ring's puckering angle compared to unsubstituted oxetane. The steric repulsion between the two large -CF3 groups and their electrostatic interactions with the carbonyl group will dictate the most stable conformation. This type of analysis has been performed on related substituted dioxane systems to understand substituent effects. researchgate.net The introduction of fluorine atoms is known to significantly alter conformational preferences in other cyclic systems. mdpi.com

Applications and Synthetic Utility of 4,4 Bis Trifluoromethyl Oxetan 2 One in Advanced Materials and Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

The inherent ring strain of the oxetane (B1205548) ring in 4,4-bis(trifluoromethyl)oxetan-2-one makes it susceptible to nucleophilic attack, facilitating ring-opening reactions that can be strategically employed in the synthesis of complex molecules. This reactivity allows for the introduction of the 3,3-bis(trifluoromethyl)propanoic acid motif into a variety of molecular scaffolds. The electron-withdrawing nature of the two trifluoromethyl groups further activates the carbonyl group towards nucleophilic addition.

The ring-opening of oxetanes can be achieved with a wide range of nucleophiles, including carbon, oxygen, nitrogen, and sulfur nucleophiles, often under acidic or basic conditions. For instance, reaction with alcohols or amines would lead to the formation of esters or amides with a quaternary center bearing two trifluoromethyl groups. This gem-bis(trifluoromethyl) unit is a valuable pharmacophore in medicinal chemistry, as the trifluoromethyl groups can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its potential as a building block can be inferred from the well-established chemistry of similar oxetanes and fluorinated compounds. The regioselective ring-opening provides a straightforward route to functionalized carboxylic acid derivatives that would be challenging to prepare via other synthetic methods.

Development of Advanced Polymeric Materials (e.g., for Lithographic Applications)

Fluorinated polymers have garnered significant attention for their use in advanced lithographic processes, particularly for 193 nm and 157 nm technologies, due to their high transparency at these short wavelengths. The introduction of fluorine atoms into a polymer backbone reduces the number of C-H bonds, which are responsible for absorption in the deep UV region. This has led to the development of various fluoropolymers for photoresist applications.

This compound is a promising monomer for the synthesis of such advanced polymeric materials through ring-opening polymerization (ROP). The strained lactone ring can be opened under cationic or anionic conditions to yield polyesters. The resulting polymer would possess a high fluorine content due to the two trifluoromethyl groups per repeating unit, which is expected to confer excellent optical transparency in the deep UV region.

The general mechanism for the cationic ring-opening polymerization of lactones involves initiation by a cationic species, followed by propagation through nucleophilic attack of the monomer on the growing polymer chain. Anionic ROP, on the other hand, is typically initiated by a strong nucleophile. While specific studies on the ROP of this compound are not widely reported, the polymerization of other oxetanes and fluorinated cyclic esters is well-documented, suggesting the feasibility of this approach. The properties of the resulting polymer, such as its glass transition temperature, thermal stability, and solubility, would be influenced by the polymerization conditions and the molecular weight of the polymer chains. These fluorinated polyesters could find applications as components of photoresist formulations, providing the necessary transparency and etch resistance for high-resolution patterning in the semiconductor industry.

Precursors for the Synthesis of Novel Fluoroalkene Derivatives

One of the most significant applications of fluorinated oxetanes is their use as precursors for the synthesis of highly substituted fluoroalkenes. The ring-opening of fluoroalkylidene-oxetanes has been shown to be a powerful method for the stereoselective synthesis of tetrasubstituted fluoroalkenes. While this compound itself is not a fluoroalkylidene-oxetane, its derivatives can be envisioned to undergo similar transformations.

A key strategy involves the selective ring-opening of fluoroalkylidene-oxetanes with various nucleophiles under acidic conditions. The presence and position of the fluorine atom can direct the stereochemical outcome of the reaction, allowing for excellent control over the geometry of the resulting alkene.

For example, the reaction of a fluoroalkylidene-oxetane with hydrobromic acid can lead to the formation of a bromo-substituted fluoroalkene with high E/Z selectivity. The reaction conditions can be tuned to favor either the E or Z isomer. The table below summarizes the results from a study on the ring-opening of a related fluoroalkylidene-oxetane with different nucleophiles.

| Entry | Nucleophile | Conditions | Product | Yield (%) | E/Z Ratio |

|---|---|---|---|---|---|

| 1 | Methanol (B129727) | CSA, CH2Cl2, 50-65 °C | Alkoxy-fluoroalkene | 60 | 40:60 |

| 2 | Benzyl alcohol | Neat, 80 °C | Benzyloxy-fluoroalkene | - | - |

| 3 | HBr (33 wt% in AcOH) | Et2O, 20 °C | Bromo-fluoroalkene | 94 | 89:11 |

These examples with a closely related substrate highlight the potential of using fluorinated oxetanes as precursors to access structurally diverse and highly functionalized fluoroalkenes, which are valuable intermediates in organic synthesis and materials science.

Utilization in Reaction Systems (e.g., as Additives for Organometallic Chemistry)

The reactivity of this compound with organometallic reagents presents an intriguing area of synthetic chemistry, although it remains largely unexplored. The electrophilic nature of the carbonyl carbon, enhanced by the adjacent trifluoromethyl groups, suggests that it could react with a variety of organometallic nucleophiles, such as Grignard reagents, organolithium compounds, and organocuprates. Such reactions would lead to ring-opening and the formation of ketones or tertiary alcohols after subsequent functionalization.

In the context of organometallic catalysis, small molecules can often act as ligands or additives that modulate the reactivity and selectivity of a metal catalyst. While there is no direct evidence in the literature of this compound being used as an additive in organometallic chemistry, its structural features suggest potential roles. The oxygen atoms of the lactone could coordinate to a metal center, potentially influencing its electronic properties and steric environment.

Furthermore, the reaction of low-valent metal complexes with fluorocarbons is a known area of research. It is conceivable that an organometallic complex could insert into the C-O or C-C bonds of the strained oxetanone ring, leading to novel organometallic species and subsequent catalytic cycles. However, without specific experimental data, the utility of this compound in organometallic reaction systems remains a subject for future investigation. The development of new catalytic transformations involving this fluorinated lactone could open up new avenues for the synthesis of complex fluorinated molecules.

Future Research Directions and Unresolved Challenges in 4,4 Bis Trifluoromethyl Oxetan 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly fluorinated organic compounds often involves harsh reaction conditions and the use of hazardous reagents. A primary challenge in the chemistry of 4,4-bis(trifluoromethyl)oxetan-2-one is the development of synthetic routes that are not only efficient but also environmentally benign.

Future research in this area should focus on several key aspects:

Late-Stage Fluorination: A significant goal in organofluorine chemistry is the introduction of fluorine or fluorinated groups at a late stage of a synthetic sequence. tandfonline.com This approach avoids the need to carry fluorine-containing moieties through multiple synthetic steps, which can often be challenging. Research into novel methods for the direct bis-trifluoromethylation of an oxetan-2-one precursor could provide a more convergent and efficient synthesis.

Novel Fluorinating Reagents: The development and application of new, safer, and more selective trifluoromethylating agents are crucial. tandfonline.com While reagents like trifluoromethyltrimethylsilane (TMSCF3) are commonly used, exploring next-generation reagents could lead to milder reaction conditions and improved yields.

Sustainable Methodologies: The principles of green chemistry should be increasingly applied to the synthesis of fluorinated heterocycles. benthamdirect.com This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the exploration of flow chemistry for safer and more scalable production. benthamdirect.com The use of more environmentally friendly solvents and catalysts is also a critical area for investigation.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage Bis-Trifluoromethylation | Increased synthetic efficiency and convergence. | Development of novel C-H activation or functional group interconversion methods on the oxetan-2-one core. |

| Next-Generation Trifluoromethylating Agents | Milder reaction conditions, improved safety profiles, and higher selectivity. | Design and synthesis of new electrophilic, nucleophilic, or radical trifluoromethylating reagents. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, and lower energy consumption. | Optimization of reaction parameters for the key synthetic steps. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Development of continuous flow processes for the synthesis of the target molecule and its precursors. |

Exploration of Undiscovered Reactivity and Selective Transformations

The strained four-membered ring of the oxetan-2-one, combined with the strong electron-withdrawing nature of the two trifluoromethyl groups, suggests a rich and largely unexplored reactivity profile for this compound.

Future research should be directed towards:

Ring-Opening Reactions: The oxetane (B1205548) ring is susceptible to ring-opening reactions with various nucleophiles. researchgate.netacs.org A systematic investigation of the ring-opening of this compound with a wide range of nucleophiles (e.g., amines, alcohols, thiols, organometallic reagents) could lead to the synthesis of novel, highly functionalized fluorinated acyclic compounds. The regioselectivity of these reactions, particularly cleavage of the acyl-oxygen bond versus the alkyl-oxygen bond, is a key aspect to be studied.

Selective Transformations of the Trifluoromethyl Groups: While the C-F bond is exceptionally strong, methods for the selective functionalization of trifluoromethyl groups are emerging. tandfonline.com Exploring the partial defluorination or functionalization of the CF3 groups in this compound could open doors to a new class of fluorinated building blocks.

Cycloaddition Reactions: Although the oxetan-2-one ring is already cyclic, the carbonyl group could potentially participate in cycloaddition reactions. Investigating its behavior in [2+2], [3+2], or [4+2] cycloadditions under thermal or photochemical conditions could lead to the formation of novel polycyclic fluorinated systems.

| Reaction Type | Potential Products | Key Research Questions |

| Nucleophilic Ring-Opening | Functionalized β-hydroxy acids and their derivatives. | What is the regioselectivity of the ring-opening with different nucleophiles? Can the reaction be controlled to achieve selective bond cleavage? |

| Reductive/Oxidative Transformations | Ring-opened or ring-retained products with modified oxidation states. | How does the presence of the bis(trifluoromethyl) group influence the redox properties of the lactone? |

| C-F Bond Functionalization | Partially fluorinated or functionalized derivatives. | Can selective C-F bond activation be achieved in the presence of the lactone functionality? |

| Cycloaddition Reactions | Novel polycyclic fluorinated compounds. | Does the carbonyl group exhibit dienophilic or dipolarophilic character? |

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful toolset for understanding and predicting the behavior of molecules, which is particularly valuable for fluorine-containing compounds where experimental studies can be challenging.

Future research directions in this area include:

Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states of potential reactions of this compound. This can provide valuable insights into reaction pathways, activation energies, and the origins of selectivity, thereby guiding experimental efforts.

In Silico Design of Novel Derivatives: Computational screening of virtual libraries of derivatives of this compound can help identify candidates with desired electronic, physical, or biological properties. For example, modeling the interaction of these compounds with biological targets could accelerate the discovery of new pharmaceuticals.

Modeling of Polymerization and Material Properties: If this compound is considered as a monomer for polymerization, computational modeling can be used to predict the properties of the resulting polymers. This includes predicting properties such as thermal stability, dielectric constant, and mechanical strength, which are crucial for the design of advanced materials.

| Computational Approach | Application Area | Research Goals |

| Density Functional Theory (DFT) | Reaction Mechanism and Reactivity | Elucidate transition state structures and activation energies for ring-opening and other reactions. Predict regioselectivity and stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Polymer Properties | Simulate the bulk properties of polymers derived from this compound to predict their physical and mechanical characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Discovery and Material Design | Develop models that correlate the structure of derivatives with their biological activity or material properties to guide the design of new compounds. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4,4-Bis(trifluoromethyl)oxetan-2-one?

- Synthesis : Start with trifluoromethylated precursors, such as bis(trifluoromethyl) ketones, under controlled cyclization conditions. Use anhydrous solvents (e.g., THF or DCM) and catalysts like Lewis acids (e.g., BF₃·OEt₂) to promote oxetane ring formation. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Employ fractional distillation under reduced pressure (≤1 mmHg) to isolate the product. Recrystallization from hexane/ethyl acetate mixtures can improve purity (>95%). Validate purity using ¹⁹F NMR (referencing certified materials like CRM4601-b for calibration) and HPLC with a C18 column .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Structural Analysis : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving bond angles and steric effects. For amorphous samples, use FT-IR to confirm carbonyl (C=O, ~1800 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) groups.

- Electronic Properties : Conduct density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict frontier molecular orbitals and electrostatic potential surfaces. Cross-validate with UV-Vis spectroscopy in acetonitrile .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation .

- Storage : Keep in airtight containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis. Label containers with GHS hazard codes for acute toxicity and skin corrosion .

Advanced Research Questions

Q. How can researchers investigate the thermal decomposition pathways of this compound under varied conditions?

- Experimental Design : Use thermogravimetric analysis (TGA) at heating rates of 5–10°C/min under N₂ and O₂ atmospheres. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events.

- Mechanistic Insights : Analyze gaseous byproducts via GC-MS (e.g., CO, CF₃ radicals) and track solid residues with X-ray photoelectron spectroscopy (XPS). Compare kinetic data (e.g., activation energy via Kissinger method) to computational models .

Q. What advanced techniques are suitable for studying surface adsorption and reactivity of this compound on indoor materials (e.g., silica, polymers)?

- Surface Adsorption : Apply quartz crystal microbalance (QCM) to measure mass changes during adsorption. Use atomic force microscopy (AFM) to map nanoscale interactions.

- Reactivity Studies : Expose the compound to ozone (50–100 ppb) in controlled chambers and analyze surface products via ToF-SIMS or Raman spectroscopy. Reference indoor surface chemistry frameworks for data interpretation .

Q. How can computational modeling resolve contradictions in experimental data (e.g., conflicting reactivity reports)?

- Approach : Perform molecular dynamics (MD) simulations to model solvent effects and transition states. Validate with ab initio calculations (e.g., MP2) for electron correlation.

- Case Example : If experimental NMR shows unexpected shifts, simulate chemical shifts using GIAO-DFT and compare with observed data to identify impurities or conformational isomers .

Q. What strategies optimize catalytic systems for enantioselective reactions involving this compound?

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) in ring-opening reactions. Monitor enantiomeric excess (ee) via chiral HPLC.

- Kinetic Profiling : Use stopped-flow IR to track intermediate formation. Adjust solvent polarity (e.g., toluene vs. DMSO) to enhance stereocontrol .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points, solubility)?

- Root Cause Analysis : Compare purity levels (>95% vs. technical-grade samples) and storage conditions (e.g., moisture exposure). Use DSC to verify melting points and Karl Fischer titration to quantify water content.

- Resolution : Establish standardized protocols for solubility testing (e.g., shake-flask method in hexane/water systems) and share datasets via crystallographic repositories (e.g., CCDC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.